molecular formula C4H4N2O2 B014393 4,6-Dihydroxypyrimidine CAS No. 1193-24-4

4,6-Dihydroxypyrimidine

Cat. No. B014393
CAS RN: 1193-24-4
M. Wt: 112.09 g/mol
InChI Key: DUFGYCAXVIUXIP-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyrimidine is a significant chemical compound that serves as a precursor in various fields, including pharmaceuticals and explosives. Its relevance spans across different applications due to its unique molecular structure and chemical properties.

Synthesis Analysis

The synthesis of 4,6-Dihydroxypyrimidine can be achieved through several methods. One prevalent approach is the condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. This process has been optimized to develop an economical method for producing high-quality 4,6-Dihydroxypyrimidine without compromising its properties (Patil, Jadhav, Radhakrishnan, & Soman, 2008). Another synthesis route involves the use of diethyl malonate and formamide with ethanol sodium as a catalyst, reaching a yield of 78.2% under optimal conditions (Qiao Jin-xia, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

4,6-Dihydroxypyrimidine exhibits a range of chemical reactions and properties, including its ability to undergo various transformations under specific conditions. For example, its oxo-hydroxy tautomers can be converted into the dihydroxy form, Dewar isomer, and open-ring ketene when isolated in low-temperature matrices and exposed to UV radiation (Rostkowska et al., 2020).

Physical Properties Analysis

The physical properties of 4,6-Dihydroxypyrimidine, including its stability and solubility, are influenced by its molecular structure. Its derivatives, such as 2-substituted 5,6(4)-dihydroxypyrimidines, are high-melting crystalline solids demonstrating considerable stability (Chang & Chiang, 1956).

Chemical Properties Analysis

The chemical properties of 4,6-Dihydroxypyrimidine are characterized by its reactivity and potential for various chemical modifications. This compound and its derivatives have been explored for their potential as antimicrobial agents, indicating their broader application beyond their primary use (Yazdanbakhsh et al., 2012).

Scientific Research Applications

  • Hepatitis C Virus NS5B Polymerase Inhibition : It's used as a base for developing inhibitors of the Hepatitis C virus NS5B polymerase, particularly 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid which shows significantly improved activity (Stansfield et al., 2004).

  • Antibacterial Activity : Derivatives like 6-(p-hydroxyphenylazo)-2,4-dihydroxypyrimidine effectively inhibit DNA synthesis in bacteria like Streptococcus fecalis, without significant effects on other bacterial synthesis processes (Brown & Handschumacher, 1966).

  • Urease Inhibition : 4,6-dihydroxypyrimidine diones show potential as urease inhibitors, providing leads for treating diseases caused by ureolytic bacteria (Muhammad et al., 2017).

  • Pharmaceutical and Explosive Industries : It's used in synthesizing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in these industries. An economic process for its production has been developed without compromising product quality (Patil et al., 2008).

  • HIV Integrase Inhibition : Compounds like 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides derived from it have been found to be potent, selective HIV integrase inhibitors with good pharmacokinetic profiles (Summa et al., 2006).

  • Photochemical Transformations : Studies on UV excitation of 4,6-dihydroxypyrimidine and its derivatives have led to findings about its conversion to various isomers and open-ring ketene forms (Rostkowska et al., 2020).

  • Antimicrobial Dyes : New azo disperse dyes synthesized from 4,6-dihydroxypyrimidine demonstrate promising antimicrobial activity, making them relevant for both scientific and industrial applications (Yazdanbakhsh et al., 2012).

  • Acid Nitration : Nitration of 2,6-dihydroxypyrimidines yields 5,5-dinitro derivatives, important for further chemical processes (Astrat’ev et al., 2001).

Safety And Hazards

According to the safety data sheet, 4,6-Dihydroxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-hydroxy-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
Source PubChem
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InChI Key

DUFGYCAXVIUXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID6025434
Record name 6-Hydroxy-4(1H)-pyrimidinone
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Molecular Weight

112.09 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4,6-Dihydroxypyrimidine
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Solubility

>16.8 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Dihydroxypyrimidine

CAS RN

1193-24-4
Record name 4,6-Dihydroxypyrimidine
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Record name 6-Hydroxy-4-pyrimidinone
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Record name 4,6-DIHYDROXYPYRIMIDINE
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Record name 4(3H)-Pyrimidinone, 6-hydroxy-
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Record name 6-Hydroxy-4(1H)-pyrimidinone
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Record name 6-hydroxy-1H-pyrimidin-4-one
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Record name 6-HYDROXY-4-PYRIMIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
Y Inoue, N Furutachi, K Nakanishi - The Journal of Organic …, 1966 - ACS Publications
Firstly, in 4-methoxypyrimidine the value of J2| 6 (para) is larger than J2| 6 (across the nitrogen), a trend which is contrary to that observed for phenyl com-pounds where JVara (0-1 cps) …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
HM Novais, S Steenken - Journal of Physical Chemistry, 1987 - ACS Publications
The reactions of the oxidizing radicalsOH, O', S04", and Br2" with 4, 6-dihydroxypyrimidine (4, 6-DHP) and with 2-and 5-methyl-4, 6-DHP were investigated by using in situ radiolysis …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
MT Muhammad, KM Khan, A Khan, F Arshad… - Bioorganic …, 2017 - Elsevier
A library of 4,6-dihydroxypyrimidine diones (1–35) were synthesized and evaluated for their urease inhibitory activity. Structure-activity relationships, and mechanism of inhibition were …
TQ Vu, NV Yudin, AA Kushtaev, TX Nguyen… - ACS …, 2021 - ACS Publications
The protonation of a number of 4,6-dihydroxypyrimidine derivatives is studied, and the features of the electronic spectra of free bases and protonated forms are considered. It is shown …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
X Li, S Deng, X Xie, G Du - Materials Chemistry and Physics, 2016 - Elsevier
The synergistic inhibition effect of 5-aminotetrazole (AT) and 4,6-dihydroxypyrimidine (DHP) on the corrosion of cold rolled steel (CRS) in H 3 PO 4 solution was studied by weight loss, …
J Davoll, DH Laney - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… In the same way, the spectra of compounds 13-22 are regarded as derived from that of 4 : 6-dihydroxypyrimidine. Stimson l6 reported the spectrum of this compound to have maxima at …
Number of citations: 23 0-pubs-rsc-org.brum.beds.ac.uk
H Rostkowska, A Luchowska, L Lapinski… - Chemical Physics …, 2020 - Elsevier
Monomers of 4,6-dihydroxypyrimidine and 2-methyl-4,6-dihydroxypyrimidine were trapped from the gas phase into low-temperature Ar, Ne and normal-H 2 matrices. Dihydroxy and oxo-…
MR Yazdanbakhsh, H Yousefi, M Mamaghani… - Journal of Molecular …, 2012 - Elsevier
A number of new azo disperse dyes were synthesized by coupling 4,6-dihydroxypyrimidine with diazonium salts derived from 4-methoxy aniline, N-(4-amino phenyl) acetamide, 3- and 4…
TJ Boyle, MA Rodriguez, TM Alam - Dalton Transactions, 2003 - pubs.rsc.org
The generation of controlled metal alkoxide structures has been explored using 4,6-dihydroxypyrimidine (DHP-H2) as a selective bridging ligand. DHP-H2 was reacted with Ti(OPri)4 in …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
P Jansa, A Holý, M Dračínský, V Kolman… - Medicinal Chemistry …, 2014 - Springer
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an …

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